Lactose 6'-sulfate

Enzymatic stability β-Galactosidase resistance Glycosidase substrate specificity

Researchers studying lectin specificity or galectin-1 drug discovery require precise sulfation patterns-generic lactose or incorrect isomers yield orthogonal biological readouts. Lactose 6'-sulfate solves this with defined 6'-sulfation at the galactose C-6 position. • L-Selectin Probe: Binds L-selectin but not MECA-79 antibody, enabling discrimination of HEV ligand recognition systems. • Galectin-1 Negative Control: 6'-sulfation reduces galectin-1 inhibition vs. 3'-sulfation, confirming sulfate-position-specific effects. • Enzyme-Resistant: Survives mammalian lactase and bacterial β-galactosidase for stable glycoconjugate design.

Molecular Formula C12H22O14S
Molecular Weight 422.36 g/mol
Cat. No. B12072179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose 6'-sulfate
Molecular FormulaC12H22O14S
Molecular Weight422.36 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O
InChIInChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22)
InChIKeyNEVLAHFUHIDOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose 6'-Sulfate: Identity and Key Comparators


Lactose 6'-sulfate (CAS 1015758-24-3) is a mono-sulfated disaccharide derivative of lactose, specifically sulfated at the 6'-hydroxy group of the galactopyranose ring . With a molecular formula of C₁₂H₂₂O₁₄S and molecular weight of 422.36 g/mol, its single anionic sulfate ester at the galactose C-6 position—rather than on the glucose ring or at other positions—dictates a unique pattern of molecular recognition by lectins, antibodies, and glycosidases that cannot be replicated by non-sulfated lactose, differently sulfated lactose isomers (e.g., lactose 6-sulfate, lactose 3'-sulfate), or the di-sulfated analog lactose 6',6-disulfate .

Irreplaceable Specificity of Lactose 6'-Sulfate


Scientific and industrial users cannot interchange lactose 6'-sulfate with generic lactose, lactose 6-sulfate, or lactose 3'-sulfate without fundamentally altering experimental outcomes. The precise position of the sulfate ester—galactose C-6 (6') versus glucose C-6 versus galactose C-3 (3')—determines whether a given lectin, antibody, or enzyme recognizes the molecule as a substrate, inhibitor, or binding partner. For example, 6'-sulfation on lactose or N-acetyllactosamine (LacNAc) greatly reduces inhibitory potency toward galectin-1 compared to the non-sulfated parent, whereas 3'-sulfation enhances it . Similarly, L-selectin binds 6'-sulfolactose but the MECA-79 antibody preferentially binds the 6-sulfolactose isomer, demonstrating that even isomeric sulfation at different hydroxyls on the same disaccharide scaffold yields orthogonal biological readouts . Lactose 6'-sulfate is also completely resistant to hydrolysis by mammalian and bacterial β-galactosidases that readily cleave non-sulfated lactose, meaning it survives enzymatic conditions where generic lactose would be degraded .

Lactose 6'-Sulfate Differentiation Evidence


Resistance to β-Galactosidase Hydrolysis

Lactose 6'-O-sulphate neither behaved as a substrate nor acted as an inhibitor with respect to unsubstituted lactose and p-nitrophenyl β-D-galactopyranoside when tested with lactase of suckling rat intestine and Escherichia coli β-D-galactosidase (EC 3.2.1.23) . In contrast, unsubstituted lactose is efficiently hydrolyzed by both enzyme sources under identical conditions .

Enzymatic stability β-Galactosidase resistance Glycosidase substrate specificity

Sulfation Position Dictates Galectin-1 Inhibition

In competitive binding inhibition studies with human splenic galectin-1, the presence of 6'-OSO₃⁻ on N-acetyllactosamine (LacNAc) greatly reduced inhibitory potency relative to the non-sulfated parent LacNAc . By contrast, 3'-OSO₃-LacNAc and related 3'-sulfated galactosides were more potent inhibitors than their non-sulfated parent compounds; the 2'-OSO₃-LacNAc analog showed over 40-fold reduced inhibitory potency .

Galectin-1 inhibition Sulfation position effect Lectin-carbohydrate specificity

Differential Recognition: L-Selectin vs. MECA-79

Using a panel of sulfated lactose neoglycolipids in direct binding assays, Bruehl et al. demonstrated that L-selectin shows significant binding to 6'-sulfolactose and 6-sulfolactose, while 6',6-disulfolactose is the preferred L-selectin structure . Critically, the MECA-79 monoclonal antibody—a carbohydrate- and sulfate-dependent antibody that binds competitively to L-selectin ligands—showed the opposite preference: MECA-79 bound preferentially to 6-sulfolactose and poorly recognized 6',6-disulfolactose .

L-Selectin ligand MECA-79 antibody specificity Sulfated neoglycolipid binding

Validated Purity and Identity Specifications

Commercially sourced lactose 6'-sulfate (CAS 1015758-24-3) from Creative Biolabs is specified at ≥95% purity by HPLC with structural identity confirmed by ¹H NMR . Alternative vendors including Biosynth and CymitQuimica also list this compound with comparable purity specifications . In contrast, lactose 6-sulfate (sulfated on the glucose ring) is rarely available as a discrete catalog item from major vendors, and lactose 6',6-disulfate is typically only accessible through custom synthesis, limiting procurement reproducibility .

Vendor QC specifications HPLC purity NMR identity confirmation

6'-Sulfation Suppresses L-Selectin Binding

In the context of sialyl Lewis x (sLeˣ)-based L-selectin ligands, 6-O-sulfation on the N-acetylglucosamine residue (6-sulfation) enhances L-selectin binding, whereas 6-O-sulfation on the galactose residue (6'-sulfation) virtually abolishes binding . Consistent with this, 6'-sulfation on 3'-sulfo-Leˣ also suppresses L-selectin binding, and 6'-sulfation alone (without 3'-sialyl or 3'-sulfate) gives no binding signal with L-selectin .

Selectin ligand design Sialyl Lewis x sulfation Galactose 6'-sulfate effect

Lactose 6'-Sulfate Application Scenarios


L-Selectin and MECA-79 Epitope Discrimination

Lactose 6'-sulfate is directly validated for use as a defined neoglycolipid substrate to differentiate L-selectin binding from MECA-79 antibody recognition. Bruehl et al. (2000) established that L-selectin binds 6'-sulfolactose, whereas MECA-79 preferentially recognizes the isomeric 6-sulfolactose . Researchers studying high endothelial venule (HEV) ligand biology or lymphocyte trafficking can employ lactose 6'-sulfate as a selective probe to deconvolve these two recognition systems, particularly given that MECA-79 is widely used as an L-selectin ligand marker yet has distinct sulfate-position requirements.

Galectin-1 Negative Control and SAR Probe

Because 6'-sulfation on LacNAc or lactose greatly reduces inhibitory potency for human galectin-1—while 3'-sulfation enhances it—lactose 6'-sulfate serves as an essential negative-control compound in galectin-1 inhibitor screening panels . Its use alongside 3'-sulfated analogs enables researchers to establish that observed galectin-1 inhibition is sulfate-position-specific rather than a non-specific polyanion effect, a critical control in drug discovery campaigns targeting galectin-1 in cancer immunotherapy.

Glycosidase-Resistant Stable Scaffold

Lactose 6'-sulfate is completely resistant to hydrolysis by mammalian intestinal lactase and bacterial β-galactosidase . This property makes it a valuable building block for designing metabolically stable glycoconjugates, fluorescent probes, or drug-delivery carriers where the lactose scaffold must survive exposure to glycosidases in biological fluids—conditions under which non-sulfated lactose would be rapidly cleaved.

Disfavored Sulfation Patterns in Selectin Antagonists

Structure-activity studies on sialyl Lewis x derivatives have shown that 6'-sulfation (galactose 6-O-sulfate) suppresses or abolishes L-selectin binding, whereas 6-sulfation (GlcNAc 6-O-sulfate) enhances it . Lactose 6'-sulfate thus represents a minimal disaccharide scaffold that embodies the 'disfavored' sulfation pattern. Medicinal chemistry teams developing L-selectin antagonists can use this compound to benchmark that their lead candidates do not inadvertently introduce 6'-sulfation, which would abrogate activity.

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